molecular formula C23H16N2O4 B2893217 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 314246-50-9

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2893217
CAS No.: 314246-50-9
M. Wt: 384.391
InChI Key: JQCNEEUAZMZDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a benzo[cd]indole scaffold with a coumarin carboxamide moiety.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-2-25-18-11-10-17(14-7-5-8-15(20(14)18)22(25)27)24-21(26)16-12-13-6-3-4-9-19(13)29-23(16)28/h3-12H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNEEUAZMZDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS# 955825-86-2) is a synthetic compound that has garnered significant interest due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H20N2O4C_{22}H_{20}N_{2}O_{4} with a molecular weight of 376.4 g/mol. Its structure features a benzo[cd]indole moiety and a chromene derivative, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. These interactions can modulate pathways involved in:

  • Cell Signaling : The compound may influence G protein-coupled receptors (GPCRs), which play a crucial role in cellular communication and signal transduction .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes related to cancer progression and inflammation, potentially leading to therapeutic effects in these areas .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Anticancer Properties

Several studies have reported the anticancer properties of compounds structurally related to this compound:

StudyFindings
Pendergrass et al. (2014)Demonstrated that similar compounds inhibited tumor cell proliferation in vitro by inducing apoptosis .
Discovery of Novel CompoundsHighlighted the potential of these compounds in targeting specific cancer cell lines, suggesting a mechanism involving cell cycle arrest .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

StudyFindings
Research on Indole DerivativesIndicated that derivatives can downregulate pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases .
In Vivo StudiesAnimal models showed reduced inflammation markers when treated with related compounds .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of similar indole derivatives demonstrated significant tumor reduction in mouse models, suggesting that this compound could be effective against certain cancers .
  • Inflammation Model : An experiment using a rat model of arthritis showed that treatment with the compound led to decreased joint swelling and pain, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Functional Analogues in TNF-α Inhibition

Key analogs derived from the benzo[cd]indole scaffold include sulfonamide and carboxamide derivatives. Their inhibitory activities against TNF-α are summarized below:

Compound Name / ID Substituent(s) IC50 (µM) Key Features Reference
EJMC-1 Benzo[cd]indole-6-sulfonamide (base structure) ~40 Early lead compound with moderate TNF-α inhibition
S10 Naphthalene-substituted sulfonamide 19.1 ± 2.2 2-fold improved activity over EJMC-1; enhanced hydrophobic interactions
Compound 4e Indole-substituted sulfonamide 3.0 ± 0.8 Most potent analog; additional H-bond donor and hydrophobic interactions
SPD304 (Positive Control) Small-molecule TNF-α inhibitor 6.4 ± 0.6 Reference compound for comparison

Key Findings :

  • Hydrophobic Interactions : S10’s naphthalene group increases binding affinity to TNF-α by filling a hydrophobic pocket, reducing IC50 by 50% compared to EJMC-1 .
  • Polar Interactions : Compound 4e introduces an indole group, enabling H-bonding with Tyr59 and improving potency (IC50 = 3.0 µM) .
  • Scaffold Flexibility : Coumarin carboxamides (e.g., the target compound) may mimic sulfonamide interactions but lack direct activity data in the evidence.

Coumarin Carboxamide Derivatives

Coumarin-based analogs exhibit diverse applications, including optical properties and enzyme inhibition:

Compound Name Substituent(s) Key Property Reference
N-(4-sulfamoylphenyl)-coumarin-3-carboxamide 4-sulfamoylphenyl Synthetic intermediate
6-methyl-N-(3-methylphenyl)-coumarin-3-carboxamide 3-methylphenyl Enhanced NLO properties
N-(3-methoxyphenyl)-coumarin-3-carboxamide 3-methoxyphenyl Improved electron delocalization

Key Findings :

  • Substituent Effects: Methoxy and methyl groups on the phenyl ring alter electron distribution, influencing nonlinear optical (NLO) properties .

Other Benzo[cd]indole Derivatives

  • N-[(1-acetylpiperidin-4-yl)methyl]-1-ethyl-benzo[cd]indole-6-sulfonamide : Features a piperidine-acetyl group, likely enhancing solubility and target engagement (MW = 415.5) .
  • N-(3-chloro-2-methylphenyl)-benzo[cd]indole-6-sulfonamide : Chloro and methyl groups may sterically hinder binding, though activity data are unavailable .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step reactions, including condensation of benzo[cd]indole and chromene precursors. Critical steps include alkylation of the indole nitrogen and coupling with chromene-3-carboxylic acid derivatives. To optimize purity, use chromatography (e.g., silica gel or HPLC) and monitor intermediates via NMR and mass spectrometry. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize side products like unreacted intermediates or hydrolyzed derivatives .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Answer : Use 1H/13C NMR to verify regiochemistry of the indole and chromene moieties. Mass spectrometry (HRMS) confirms molecular weight (C21H16N2O6, MW 463.5 g/mol). X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Thermal stability can be assessed via DSC/TGA .

Q. How can initial biological activity screening be designed for this compound?

  • Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to its heterocyclic motifs. Use cell-based viability assays (MTT or resazurin) in cancer or inflammation models. Include positive controls (e.g., staurosporine for kinase inhibition) and validate hits with dose-response curves (IC50 determination). Ensure solvent compatibility (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Answer : Replace traditional heating with microwave-assisted synthesis to accelerate coupling steps. Employ flow chemistry for exothermic reactions (e.g., alkylation). Use green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability. For scale-up, optimize catalyst loading (e.g., Pd-based catalysts for cross-couplings) and implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. What computational methods are suitable for predicting the compound’s reactivity and target interactions?

  • Answer : Perform density functional theory (DFT) to analyze electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., PARP or COX-2). MD simulations assess binding stability over time. Validate predictions with experimental SAR studies using derivatives .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes, plasma protein binding). Use isotopic labeling (14C/3H) to track absorption/distribution. Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Adjust formulation (e.g., nanoencapsulation) to improve bioavailability if poor solubility (<10 µM) is limiting .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Answer : Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 screens to identify target pathways. Use transcriptomics (RNA-seq) to map gene expression changes. Validate findings with siRNA knockdowns or CRISPR-edited cell lines. For redox-active compounds, measure ROS generation and correlate with apoptotic markers (e.g., caspase-3 activation) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Apply statistical rigor (e.g., Bayesian modeling) to distinguish noise from true biological variability .
  • Experimental Design : Use factorial design (DoE) to optimize reaction conditions or bioassay parameters. Include replication (n ≥ 3) and blinded analysis to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.